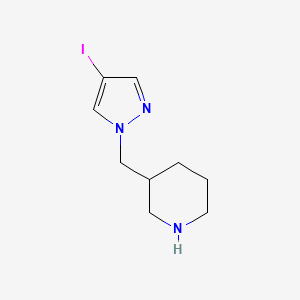
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a piperidine ring
Preparation Methods
The synthesis of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring to the iodinated pyrazole through a nucleophilic substitution reaction.
Chemical Reactions Analysis
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function . The piperidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can be compared with other similar compounds, such as:
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: This compound has a pyridine ring instead of a piperidine ring, which affects its chemical properties and biological activity.
3-(4-Iodo-1H-pyrazol-1-yl)methylpyridine: Similar to the previous compound, it features a pyridine ring and exhibits different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14IN3 |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2 |
InChI Key |
TYWRCLOFKHQJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


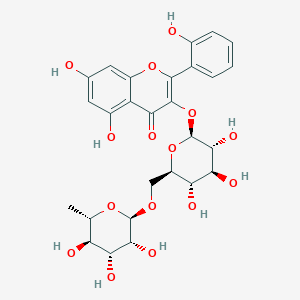


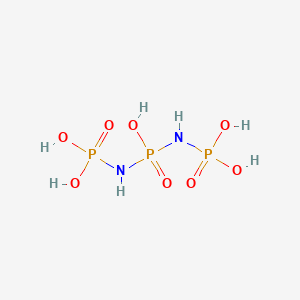
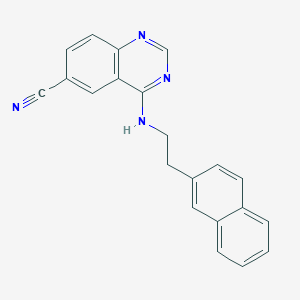
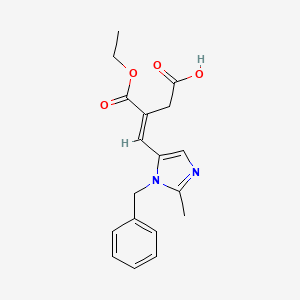

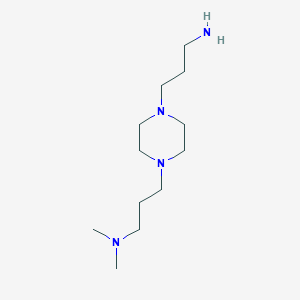
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)



